
4-(2,4-dichlorophenoxy)-N-heptylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,4-dichlorophenoxy)-N-heptylbutanamide, also known as SR141716A or Rimonabant, is a synthetic cannabinoid receptor antagonist that was developed as an anti-obesity drug. It was first synthesized in 1994 by Sanofi-Aventis, a French pharmaceutical company. The drug was later approved for use in Europe in 2006 but was withdrawn due to its adverse effects on mental health.
Wirkmechanismus
4-(2,4-dichlorophenoxy)-N-heptylbutanamide acts as an antagonist of the cannabinoid receptor type 1 (CB1 receptor). The CB1 receptor is primarily found in the brain and is involved in the regulation of appetite, mood, and pain sensation. By blocking the CB1 receptor, 4-(2,4-dichlorophenoxy)-N-heptylbutanamide reduces the effects of endocannabinoids, which are naturally occurring compounds that activate the CB1 receptor.
Biochemical and Physiological Effects:
The blockade of the CB1 receptor by 4-(2,4-dichlorophenoxy)-N-heptylbutanamide results in several biochemical and physiological effects. These include reduced food intake, weight loss, and improved glucose metabolism. The drug also reduces the rewarding effects of drugs of abuse, such as cocaine and nicotine, and has been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2,4-dichlorophenoxy)-N-heptylbutanamide has several advantages for use in laboratory experiments. It is a highly selective antagonist of the CB1 receptor and has been extensively studied for its pharmacological properties. However, the drug has several limitations, including its adverse effects on mental health, which makes it unsuitable for long-term use in humans.
Zukünftige Richtungen
For research include the development of novel CB1 receptor antagonists that do not have adverse effects on mental health. The drug may also have potential applications in the treatment of various neuropsychiatric disorders, and further research is needed to explore these possibilities.
Synthesemethoden
The synthesis of 4-(2,4-dichlorophenoxy)-N-heptylbutanamide involves several steps. The initial step involves the reaction of 2,4-dichlorophenol with 1-bromoheptane in the presence of a base to form 2,4-dichlorophenoxyheptane. The next step involves the reaction of 2,4-dichlorophenoxyheptane with 4-aminobutanamide in the presence of a coupling reagent to form 4-(2,4-dichlorophenoxy)-N-heptylbutanamide.
Wissenschaftliche Forschungsanwendungen
4-(2,4-dichlorophenoxy)-N-heptylbutanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have anti-obesity, anti-addictive, and anti-inflammatory properties. The drug has also been studied for its potential use in the treatment of various neuropsychiatric disorders such as anxiety, depression, and schizophrenia.
Eigenschaften
IUPAC Name |
4-(2,4-dichlorophenoxy)-N-heptylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2NO2/c1-2-3-4-5-6-11-20-17(21)8-7-12-22-16-10-9-14(18)13-15(16)19/h9-10,13H,2-8,11-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKCUTRJMJKOLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)CCCOC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenoxy)-N-heptylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)
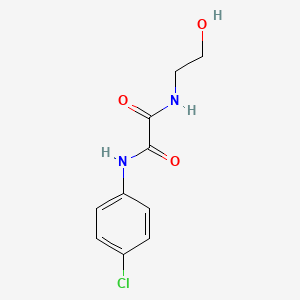
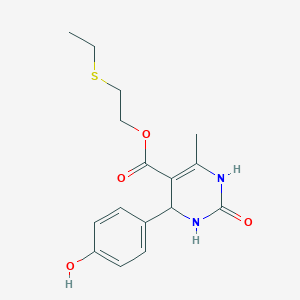
![2-(2-chlorophenyl)-3-[(4-methoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B4927548.png)
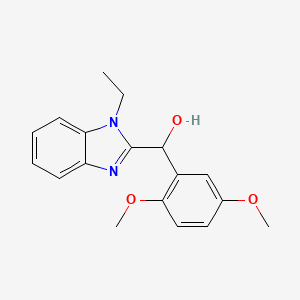



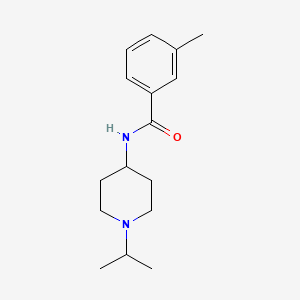
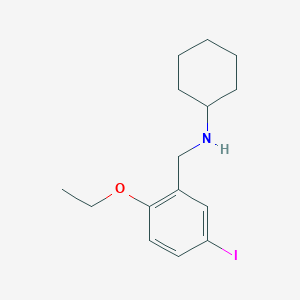
![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)